molecular formula C11H12O3 B8677697 alpha-Methylene-4-methoxybenzenepropanoic acid

alpha-Methylene-4-methoxybenzenepropanoic acid

Cat. No. B8677697
M. Wt: 192.21 g/mol
InChI Key: PKHBXMIJHLYBTG-UHFFFAOYSA-N
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Patent
US04820848

Procedure details

4-Methoxybenzylmalonic acid, (20.2 g., 0.09 mol) was suspended in N,N,N1,N1 -tetramethylmethanediamine (45 ml). Acetic anhydride (45 ml) was added dropwise, keeping the temperature below 45° C. by cooling in an ice-bath as necessary. The resulting clear solution was stirred for 11/2 hour at ambient temperature and then was poured into ice and water. The white solid product was collected, combined with comparable product from a second 0.083 mol run, and dried at 0.1 mm at room temperature to give 22.4 g. (68%) of product, m.p. 88°-91° C. A sample recrystallized from ether-petroleum ether melted at 90°-93° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
N,N,N1,N1 -tetramethylmethanediamine
Quantity
45 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:6]([CH2:7][CH:8]([C:12](O)=O)[C:9]([OH:11])=[O:10])=[CH:5][CH:4]=1.C(OC(=O)C)(=O)C>O>[CH2:12]=[C:8]([CH2:7][C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:16][CH:15]=1)[C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CC(C(=O)O)C(=O)O)C=C1
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
N,N,N1,N1 -tetramethylmethanediamine
Quantity
45 mL
Type
solvent
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting clear solution was stirred for 11/2 hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 45° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling in an ice-bath as necessary
CUSTOM
Type
CUSTOM
Details
The white solid product was collected
CUSTOM
Type
CUSTOM
Details
dried at 0.1 mm at room temperature
CUSTOM
Type
CUSTOM
Details
to give 22.4 g
CUSTOM
Type
CUSTOM
Details
A sample recrystallized from ether-petroleum ether melted at 90°-93° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C=C(C(=O)O)CC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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